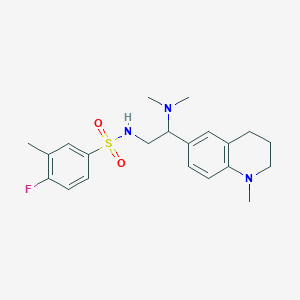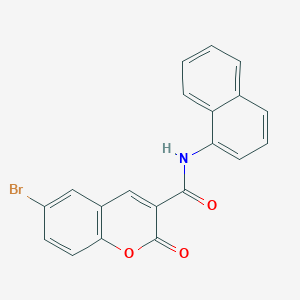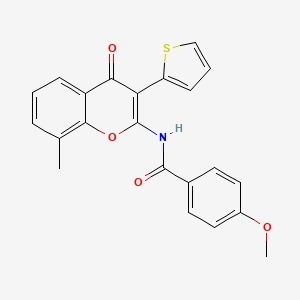
4-methoxy-N-(8-methyl-4-oxo-3-(thiophen-2-yl)-4H-chromen-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-(8-methyl-4-oxo-3-(thiophen-2-yl)-4H-chromen-2-yl)benzamide, also known as MOC-BZ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(8-methyl-4-oxo-3-(thiophen-2-yl)-4H-chromen-2-yl)benzamide involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. 4-methoxy-N-(8-methyl-4-oxo-3-(thiophen-2-yl)-4H-chromen-2-yl)benzamide binds to the colchicine-binding site of tubulin, thereby preventing the formation of microtubules and disrupting the normal functioning of the cytoskeleton. This leads to the arrest of the cell cycle and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-methoxy-N-(8-methyl-4-oxo-3-(thiophen-2-yl)-4H-chromen-2-yl)benzamide has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest. Additionally, 4-methoxy-N-(8-methyl-4-oxo-3-(thiophen-2-yl)-4H-chromen-2-yl)benzamide has been shown to decrease the levels of reactive oxygen species (ROS) in cancer cells, which are known to play a role in cancer progression.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-methoxy-N-(8-methyl-4-oxo-3-(thiophen-2-yl)-4H-chromen-2-yl)benzamide is its potent anticancer activity against various cancer cell lines. Additionally, 4-methoxy-N-(8-methyl-4-oxo-3-(thiophen-2-yl)-4H-chromen-2-yl)benzamide has been found to have low toxicity in normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of 4-methoxy-N-(8-methyl-4-oxo-3-(thiophen-2-yl)-4H-chromen-2-yl)benzamide is its poor solubility in water, which can make it challenging to use in lab experiments.
Future Directions
There are several future directions for the use of 4-methoxy-N-(8-methyl-4-oxo-3-(thiophen-2-yl)-4H-chromen-2-yl)benzamide in scientific research. One of the potential applications of 4-methoxy-N-(8-methyl-4-oxo-3-(thiophen-2-yl)-4H-chromen-2-yl)benzamide is in the development of novel anticancer drugs. Additionally, 4-methoxy-N-(8-methyl-4-oxo-3-(thiophen-2-yl)-4H-chromen-2-yl)benzamide has the potential to be used as a molecular imaging agent for the detection of cancer cells. Further studies are needed to explore the full potential of 4-methoxy-N-(8-methyl-4-oxo-3-(thiophen-2-yl)-4H-chromen-2-yl)benzamide in various fields of scientific research.
Synthesis Methods
The synthesis of 4-methoxy-N-(8-methyl-4-oxo-3-(thiophen-2-yl)-4H-chromen-2-yl)benzamide involves a multi-step process that includes the reaction of 3-(thiophen-2-yl)-4H-chromen-4-one with methylamine and benzoyl chloride, followed by the reaction with 4-methoxyaniline. The final product is obtained after purification through column chromatography.
Scientific Research Applications
4-methoxy-N-(8-methyl-4-oxo-3-(thiophen-2-yl)-4H-chromen-2-yl)benzamide has been widely used in scientific research due to its potential applications in various fields, including cancer research, drug discovery, and molecular imaging. Studies have shown that 4-methoxy-N-(8-methyl-4-oxo-3-(thiophen-2-yl)-4H-chromen-2-yl)benzamide has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, 4-methoxy-N-(8-methyl-4-oxo-3-(thiophen-2-yl)-4H-chromen-2-yl)benzamide has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
properties
IUPAC Name |
4-methoxy-N-(8-methyl-4-oxo-3-thiophen-2-ylchromen-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO4S/c1-13-5-3-6-16-19(24)18(17-7-4-12-28-17)22(27-20(13)16)23-21(25)14-8-10-15(26-2)11-9-14/h3-12H,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWUUHLMBVWUHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=C(O2)NC(=O)C3=CC=C(C=C3)OC)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(8-methyl-4-oxo-3-(thiophen-2-yl)-4H-chromen-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

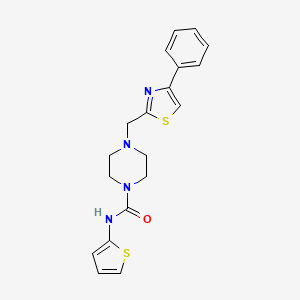
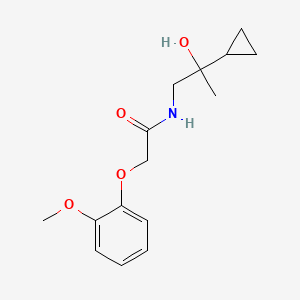
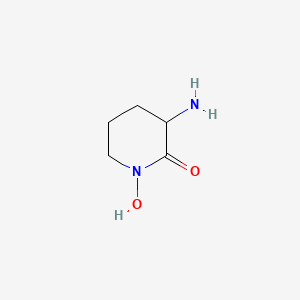
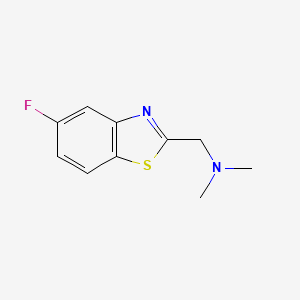
![N-(sec-butyl)-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2426721.png)
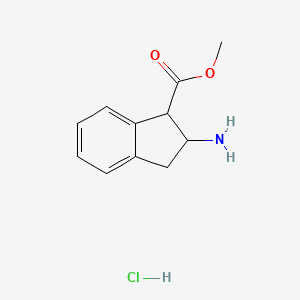
![2-[6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-prop-2-enylacetamide](/img/structure/B2426725.png)
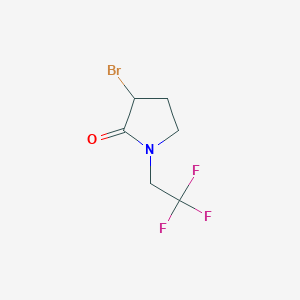
![N-[2-Fluoro-5-[[2-(1,4,6-trimethyl-3-oxo-2H-pyrazolo[3,4-b]pyridin-5-yl)acetyl]amino]phenyl]prop-2-enamide](/img/structure/B2426729.png)

![N-(2-(2-fluorophenyl)-2-methoxypropyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2426732.png)
![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2426733.png)
